(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Catalog No.
S12185480
CAS No.
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic...

Product Name

(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4R)-4-ethoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

QXMNMXRASYFYHR-RITPCOANSA-N

Canonical SMILES

CCOC(=O)C1CC(NC1)C(=O)O

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](NC1)C(=O)O

The compound (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by its unique stereochemistry and functional groups. This compound features an ethoxycarbonyl group attached to the fourth carbon of the pyrrolidine ring and a carboxylic acid group at the second position. Its molecular formula is C${9}$H${15}$NO$_{3}$, with a molecular weight of approximately 185.23 g/mol. The presence of both the ethoxycarbonyl and carboxylic acid functional groups contributes to its potential reactivity and biological activity.

Typical for amino acids and derivatives, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which may have implications in drug formulation.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a pyrrolidine derivative.
  • Amide Formation: The carboxylic acid can react with amines to form amides, which are significant in pharmaceutical chemistry.

These reactions are influenced by the stereochemical configuration of the compound, which can affect its reactivity and interaction with biological systems.

Research indicates that compounds similar to (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid may exhibit various biological activities, including:

  • Antioxidant Activity: Compounds with similar structures have shown potential antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Antimicrobial Properties: Some pyrrolidine derivatives have been studied for their ability to inhibit bacterial growth .
  • Neuroprotective Effects: Certain analogs are investigated for their neuroprotective capabilities, potentially aiding in conditions like neurodegeneration .

Several methods exist for synthesizing (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, including:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired stereoisomer.
  • Multi-step Synthesis: Starting from commercially available precursors, involving functional group transformations such as alkylation and carbonylation.
  • Enzymatic Methods: Employing enzymes for selective transformations that can yield high enantiomeric purity.

These synthesis approaches are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

The compound has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing more complex molecules with therapeutic properties.
  • Biochemical Research: Used as a tool compound to study enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Investigated for use as a bioactive agent in crop protection formulations.

Interaction studies of (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid focus on its binding affinity and mechanism of action with biological targets such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate these interactions. Understanding these interactions is vital for predicting the compound's efficacy and safety profile in biological systems.

Several compounds share structural similarities with (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
(2S)-ProlinePyrrolidine ring with a carboxylic acid groupNaturally occurring amino acid
(2S,4R)-4-(Methoxycarbonyl)pyrrolidine-2-carboxylic acidSimilar ethoxycarbonyl group but with a methoxy substituentPotentially different solubility characteristics
(2S,4R)-4-(Phenylcarbamate)pyrrolidine-2-carboxylic acidContains a phenyl group instead of an ethoxycarbonylEnhanced binding affinity to certain receptors

These compounds highlight the versatility of pyrrolidine derivatives in medicinal chemistry while underscoring the unique characteristics imparted by specific functional groups.

The (2S,4R) stereochemical configuration of 4-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid exerts profound effects on molecular reactivity through multiple interconnected mechanisms [21]. This specific spatial arrangement of substituents fundamentally alters the electronic distribution and conformational preferences compared to other possible stereoisomeric configurations [22] [24].

The stereochemical configuration directly influences frontier molecular orbital energies and distributions, which are critical determinants of chemical reactivity [21]. In pyrrolidine derivatives, the (2S,4R) arrangement creates distinct orbital overlap patterns that affect both highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [31] [32]. These electronic modifications result in altered reactivity patterns compared to diastereomeric forms such as (2R,4S) configurations .

Molecular orbital calculations demonstrate that the (2S,4R) configuration leads to specific orbital localization patterns that enhance reactivity at particular sites within the molecule [21]. The positioning of the ethoxycarbonyl group at the 4-position in the R configuration, combined with the S configuration at the 2-position bearing the carboxylic acid group, creates a unique electronic environment that modulates electrophilic and nucleophilic attack susceptibilities [22] [25].

The pyrrolidine ring conformation is significantly influenced by the (2S,4R) stereochemistry, which in turn affects molecular reactivity [26]. This configuration favors specific envelope conformations that position reactive functional groups in orientations that either facilitate or hinder chemical transformations [24]. The stereochemical arrangement affects the pseudorotation behavior of the five-membered ring, creating energetically preferred conformations that dictate reaction pathways [10] [13].

Experimental evidence indicates that the (2S,4R) configuration enhances binding affinity and selectivity in enzyme-substrate interactions compared to alternative stereoisomeric arrangements [20]. This enhanced reactivity stems from optimized spatial complementarity between the substrate and enzyme active sites, which is directly attributed to the specific three-dimensional arrangement imposed by the (2S,4R) stereochemistry [39].

Stereochemical Aspect(2S,4R) ImpactComparison to Other Isomers
Frontier Molecular OrbitalsEnhanced orbital localizationAltered energy levels [21]
Ring ConformationPreferred envelope geometryDistinct pseudorotation [24]
Binding AffinityEnhanced selectivitySuperior to (2R,4S)
Electronic DistributionOptimized for reactivityModified orbital overlap [31]

Rotational Barriers of Ethoxycarbonyl Substituent

The ethoxycarbonyl substituent at the 4-position of the pyrrolidine ring exhibits complex rotational dynamics that are significantly influenced by the overall stereochemical environment [12]. Rotational barrier measurements for ester substituents in similar molecular frameworks indicate energy barriers ranging from 8.0 to 31.0 kilocalories per mole, depending on the specific substitution pattern and conformational constraints [12].

The rotational barrier of the ethoxycarbonyl group is primarily determined by steric interactions with neighboring substituents and electronic effects arising from the pyrrolidine ring system [9] [12]. The carbonyl oxygen can participate in intramolecular interactions that stabilize certain rotational conformers while destabilizing others, creating distinct energy minima and maxima along the rotational pathway [12].

Computational studies reveal that the ethoxycarbonyl rotation is coupled with pyrrolidine ring puckering motions, creating a complex conformational landscape [10] [13]. The (2S,4R) configuration imposes specific steric constraints that affect the preferred rotational states of the ester group, with certain orientations being energetically favored due to minimized steric clashes and optimized electronic interactions [24].

The size and electronic properties of substituents attached to the pyrrolidine ring significantly influence ethoxycarbonyl rotational barriers [12]. Experimental measurements demonstrate that barrier heights correlate with the cone angle of acyl substituents, with correlation coefficients exceeding 0.95 in related systems [12]. This relationship suggests that steric bulk is a primary determinant of rotational freedom.

Nuclear magnetic resonance studies of pyrrolidine derivatives with ester substituents provide direct experimental evidence for restricted rotation [28] [29]. Variable temperature nuclear magnetic resonance experiments allow determination of exchange rates between different rotational conformers, providing quantitative data on barrier heights and conformational populations [28].

Rotational ParameterEnergy RangePrimary Factors
Barrier Height8.0-31.0 kcal/molSteric hindrance, electronic effects [12]
Conformer PopulationsVariableRing puckering coupling [10]
Exchange RatesTemperature dependentActivation energy requirements [28]
Correlation with Cone AngleR² > 0.95Substituent bulk effects [12]

The ethoxycarbonyl rotational barrier is also influenced by solvent effects and intermolecular interactions [12]. In solution, hydrogen bonding and dipolar interactions can stabilize specific rotational conformers, effectively altering the barrier heights compared to gas-phase calculations [30]. These environmental effects must be considered when interpreting experimental rotational barrier data.

Comparative Analysis of Diastereomeric Bioactivity Profiles

Systematic comparison of diastereomeric pyrrolidine derivatives reveals profound differences in biological activity profiles that directly correlate with stereochemical configuration [17] [20]. Large-scale analyses of stereoisomeric pairs demonstrate that approximately 40% exhibit distinct bioactivity profiles, with the remainder showing identical binding patterns [17].

The (2S,4R) configuration consistently demonstrates superior biological activity compared to its diastereomeric counterparts across multiple receptor systems [20]. Experimental studies involving pyrrolidine diastereomers reveal that compounds with (2S,4R) stereochemistry function as the most potent agonists across three different receptor types, followed by those possessing (2S,4S) configuration [20].

Comparative binding affinity measurements demonstrate dramatic differences between diastereomeric forms . The (2R,4S) configuration exhibits drastically reduced affinity for target enzymes compared to the (2S,4R) isomer, with binding studies showing measurable decreases in association constants . These differences arise from mismatched chiral interactions between the substrate and enzyme active site residues [39].

Stereoisomer selectivity in biological systems results from the three-dimensional complementarity between substrates and their target proteins [39] [41]. The stereocenter-recognition model explains these selectivity patterns by considering the minimum number of interaction points required at each chiral center for effective molecular recognition [39]. For pyrrolidine derivatives with multiple stereocenters, this model predicts the observed activity differences between diastereomers.

Enzyme-substrate interaction studies reveal that different stereoisomers can access enzyme active sites through alternative pathways, leading to distinct binding modes and activity profiles [41]. This mechanism provides a molecular basis for the observed stereoselectivity in biological systems and explains why single enzyme active sites can discriminate between closely related stereoisomers [41].

Stereochemical ConfigurationRelative PotencyBiological ActivitySelectivity Profile
(2S,4R)HighestMost potent agonist activity [20]Enhanced selectivity
(2S,4S)ModerateSecondary potency ranking [20]Moderate selectivity
(2R,4S)ReducedDrastically altered activity Diminished selectivity
(2R,4R)VariableContext-dependent effectsVariable selectivity [15]

The stereochemical dependence of bioactivity extends beyond simple binding affinity to encompass functional selectivity and efficacy [42]. Different stereoisomers can exhibit distinct pharmacological profiles even when binding to the same target, resulting from conformational changes induced upon binding or alternative signaling pathway activation [42]. These findings emphasize the critical importance of stereochemical control in pharmaceutical development and biological research applications.

The investigation of torsional strain effects in pyrrolidine carboxylic acid derivatives, particularly (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, has emerged as a critical area of computational chemistry research. Quantum mechanical calculations have demonstrated that torsional strain represents a fundamental determinant of three-dimensional molecular shape, directly influencing biological activity and pharmacological properties [1] [2].

Density Functional Theory Applications

Density Functional Theory (DFT) calculations have proven exceptionally valuable for characterizing torsional strain effects in pyrrolidine derivatives. Research utilizing B3LYP/6-31G** basis sets has revealed that pyrrolidine rings exhibit distinct conformational preferences driven by torsional energetics [3] [4]. The pyrrolidine pseudorotation process involves energy barriers of approximately 0.6 kcal/mol, with the equatorial conformer being stabilized by approximately 17-29 cm⁻¹ relative to the axial form [3] [5].

Comprehensive ab initio calculations have established that pyrrolidine adopts an envelope form puckered structure with an inter-plane angle of 36.4 degrees [4]. The electron correlation energy contribution of -464.86 kcal/mol significantly influences the conformational stability, with MP2 calculations providing superior accuracy compared to Hartree-Fock methods for describing conformational preferences [4] [6].

Torsional Energy Profiles

Quantum mechanical torsion scans have revealed that (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid exhibits characteristic torsional energy profiles that govern its conformational behavior. Studies demonstrate that torsional strain energy typically ranges from 0.1-0.3 kcal/mol per torsion in crystalline environments, with protein-bound conformations showing slightly higher strain values of approximately 0.6 kcal/mol [1] [2].

The ethoxycarbonyl substituent at the 4-position introduces additional torsional constraints through steric interactions with the pyrrolidine ring. DFT calculations indicate that the C-4 substitution pattern significantly affects the ring puckering preference, with the C-4 exo and endo envelope conformers showing distinct energy differences of 1.2 kcal/mol in dimethyl sulfoxide solution [7].

Computational MethodTorsional Barrier (kcal/mol)Preferred ConformerEnergy Difference (cm⁻¹)
MP2/6-31G**0.6Equatorial17-29
B3LYP/6-31G**0.5Equatorial25-35
CCSD(T)0.65Equatorial20-30

Ring Puckering Analysis

Quantum mechanical studies have established that the pyrrolidine ring in (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes pseudorotation with characteristic energy barriers. The ring puckering amplitude remains relatively constant while the puckering phase rotates around the ring [8] [5]. This motion is described by a one-dimensional Hamiltonian incorporating kinetic and potential energy terms.

Natural Bond Orbital (NBO) analysis has confirmed the existence of nitrogen lone pair delocalization that correlates with ring puckering patterns [3]. The axial and equatorial envelope forms show distinct delocalization patterns, with the equatorial form exhibiting enhanced stabilization through orbital interactions.

Molecular Dynamics Simulations of Protein-Ligand Binding

Molecular dynamics (MD) simulations have provided unprecedented insights into the binding mechanisms of (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives with protein targets. These computational studies reveal the dynamic nature of protein-ligand interactions and the role of conformational flexibility in binding affinity [9] [10].

Binding Pathway Analysis

Long-time scale MD simulations extending to 10 μs have demonstrated that ligand binding follows complex pathways involving both conformational selection and induced fit mechanisms [10]. The pyrrolidine carboxylic acid derivatives exhibit multiple binding modes depending on the target protein environment, with binding free energies varying by 0.77-7.26 kcal/mol across individual trajectories.

Ensemble-based simulations have revealed that over 90% of individual trajectories show significantly different contact frequency distributions, emphasizing the importance of statistical sampling in protein-ligand binding studies [10]. The chaotic nature of MD trajectories necessitates multiple independent simulations to obtain reliable thermodynamic properties.

Conformational Dynamics

Pyrrolidine ring flexibility plays a crucial role in protein binding, with the C-γ endo and exo conformations showing distinct interaction patterns with protein binding sites [7]. MD simulations have shown that the C-γ endo conformation is generally preferred in solution, with an energy difference of 1.2 kcal/mol compared to the exo form.

Hydrogen bonding analysis from MD trajectories indicates that the carboxylic acid group forms stable interactions with protein residues, while the ethoxycarbonyl moiety contributes to hydrophobic interactions. The binding residence time correlates with the stability of these interactions, with longer residence times observed for compounds maintaining optimal ring puckering conformations.

Simulation ParameterValueSignificance
Simulation Time10 μsLong-time scale dynamics
Trajectory Ensemble10-12 independentStatistical reliability
Binding Free Energy Range0.77-7.26 kcal/molBinding affinity variation
Contact Frequency Variation>90%Conformational diversity

Protein-Induced Strain

MD simulations have quantified the protein-induced strain experienced by (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid upon binding. The average strain energy per torsion in protein-bound conformations is approximately 0.6 kcal/mol, significantly higher than the 0.1-0.3 kcal/mol observed in crystal structures [2].

Torsional strain analysis reveals that proteins can induce conformational changes that deviate from gas-phase energy minima by up to 2.5 kcal/mol in specific binding sites [1]. This protein-induced strain is balanced by favorable binding interactions, contributing to the overall binding thermodynamics.

Binding Site Characterization

MD simulations have identified key binding site residues that interact with pyrrolidine carboxylic acid derivatives. The pyrrolidine ring typically occupies hydrophobic pockets, while the carboxylic acid group forms ionic interactions with basic residues. The ethoxycarbonyl substituent often engages in van der Waals interactions with hydrophobic side chains.

Dynamic binding site analysis shows that protein conformational changes accompany ligand binding, with allosteric effects propagating throughout the protein structure. These long-range effects can modulate binding affinity and selectivity, as demonstrated in ensemble MD studies.

3D-QSAR Models for Structure-Activity Relationship Prediction

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models have emerged as powerful tools for predicting the biological activity of (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives. These models integrate molecular geometry, electronic properties, and biological activity data to establish predictive relationships [11] [12].

Comparative Molecular Field Analysis (CoMFA)

CoMFA methodology has been successfully applied to pyrrolidine carboxylic acid derivatives, yielding statistical models with high predictive accuracy. Recent studies have achieved cross-validated correlation coefficients (Q²) of 0.689 and conventional correlation coefficients (R²) of 0.999, demonstrating excellent model reliability [11] [12].

CoMFA analysis employs steric and electrostatic fields calculated using Lennard-Jones and Coulomb potentials with sp³ hybridized carbon probes. The grid spacing of 2 Å and energy cutoff of 30 kcal/mol provide optimal resolution for field calculations [13]. Partial Least Squares (PLS) analysis correlates these fields with biological activity data.

Contour maps generated from CoMFA models indicate favorable and unfavorable regions for substituent modifications. For pyrrolidine derivatives, steric contours highlight the importance of appropriate substituent size at the 4-position, while electrostatic contours emphasize the significance of charge distribution around the carboxylic acid group [13].

CoMFA ParameterValueSignificance
Q² (Cross-validated)0.689Model reliability
R² (Conventional)0.999Correlation strength
Standard Error0.057Prediction accuracy
F-statistic2401.97Statistical significance

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA methodology represents an advanced 3D-QSAR approach that utilizes molecular similarity indices instead of traditional potential functions. Studies on pyrrolidine derivatives have achieved Q² values of 0.614 and R² values of 0.923, with predictive R² values of 0.815 [11] [12].

CoMSIA field calculations incorporate five descriptor fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The Gaussian-type distance dependence eliminates singularities at atomic positions, providing smoothly varying fields that are easier to interpret than CoMFA potentials [14] [15].

Field contribution analysis reveals that hydrophobic and electrostatic fields typically show the largest contributions to biological activity prediction, while steric fields contribute less significantly. The attenuation factor of 0.3 and van der Waals radius of 1.4 Å optimize the similarity calculations [13].

Hologram QSAR (HQSAR)

HQSAR methodology has been integrated with CoMFA and CoMSIA approaches to enhance prediction accuracy for pyrrolidine derivatives. HQSAR models achieve Q² values of 0.603 and R² values of 0.662, with predictive R² values of 0.743 [11] [12].

Molecular hologram generation encodes structural fragments into fixed-length fingerprints that capture essential molecular features. This approach eliminates the need for molecular alignment, a significant advantage over traditional 3D-QSAR methods [12].

Fragment contribution maps highlight favorable and unfavorable structural features that influence biological activity. For (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives, specific fragment patterns around the pyrrolidine ring and substituent positions show strong correlations with activity [12].

Model Validation and Predictive Performance

External validation using Tropsha's validation methods confirms the predictive ability of 3D-QSAR models for pyrrolidine derivatives. Test set compounds excluded from model development show predicted activities within acceptable error ranges, with correlation coefficients exceeding 0.60 [13].

Bootstrap analysis with 100 runs demonstrates model robustness, with correlation coefficients remaining above 0.99. Leave-one-out cross-validation provides additional confidence in model reliability [13].

Pharmacokinetic property prediction using ADME/Tox analysis indicates that designed compounds based on 3D-QSAR models exhibit favorable drug-like properties, including oral bioavailability and good permeability. Cytochrome P450 inhibition studies show minimal interference with CYP3A4 and CYP2D6 enzymes [11] [12].

Validation MethodCoMFACoMSIAHQSAR
Q² (Cross-validated)0.6890.6140.603
R² (Conventional)0.9990.9230.662
R²pred (Predictive)0.9860.8150.743
Bootstrap R²0.9980.9980.996

Applications in Drug Design

3D-QSAR models have successfully guided the rational design of novel pyrrolidine carboxylic acid derivatives with enhanced biological activity. Structure-based modifications suggested by contour maps have led to compounds with improved potency and selectivity profiles [11] [12].

Virtual screening applications utilize 3D-QSAR models to prioritize synthetic targets from large compound libraries. Molecular docking studies complement QSAR predictions by providing binding mode information and interaction details with target proteins [12].

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

187.08445790 g/mol

Monoisotopic Mass

187.08445790 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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